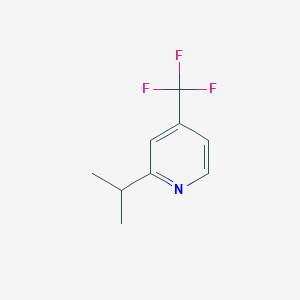

2-Isopropyl-4-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Isopropyl-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an isopropyl group at the second position and a trifluoromethyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the isopropyl group. The reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion to the final product. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups on the pyridine ring.

Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.

Scientific Research Applications

Due to the limitations of the provided search results, a comprehensive article focusing solely on the applications of "2-Isopropyl-4-(trifluoromethyl)pyridine," including detailed data tables and case studies, cannot be composed. However, based on the available information, here’s what can be gathered:

Scientific Research Applications

2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

- Building Block for Synthesis This compound is used as a building block in chemistry to synthesize more complex molecules.

- Reagent It serves as a reagent in various organic reactions.

- Medicinal Chemistry The compound has garnered interest in medicinal chemistry because of its potential biological activities, especially in oncology. Research indicates possible antiproliferative effects and specific mechanisms of action.

Trifluoromethylpyridine (TFMP) Derivatives

- Agrochemicals Trifluoromethylpyridine derivatives are significantly used in protecting crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the market, and over 20 new TFMP-containing agrochemicals have since been developed .

- Pharmaceuticals and Veterinary Products Several TFMP derivatives are used in the pharmaceutical and veterinary industries, with five pharmaceutical and two veterinary products containing the TFMP moiety having been approved for the market, and many more are in clinical trials .

2-Amino-4-(trifluoromethyl)pyridine

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The isopropyl group contributes to the compound’s overall steric and electronic properties, influencing its binding affinity and selectivity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethyl)pyridine: Similar in structure but lacks the isopropyl group, resulting in different chemical and biological properties.

2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom at the second position instead of an isopropyl group, leading to variations in reactivity and applications.

4-Amino-2-(trifluoromethyl)pyridine:

Uniqueness

2-Isopropyl-4-(trifluoromethyl)pyridine stands out due to the combined presence of the isopropyl and trifluoromethyl groups, which impart unique steric and electronic characteristics. These properties make it a versatile compound with diverse applications in various scientific fields.

Biological Activity

2-Isopropyl-4-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an isopropyl group and a trifluoromethyl group. Its molecular formula is C₉H₈F₃N, with a molecular weight of approximately 201.16 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability compared to other derivatives.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to induce apoptosis through mechanisms involving:

- Poly(ADP-ribose) polymerase 1 (PARP-1) cleavage

- Caspase activation

In vitro studies have demonstrated low micromolar GI50 values, suggesting potent anticancer properties. The compound's ability to interact with biological targets involved in cell signaling further supports its potential as an anticancer agent.

Antimicrobial Activity

The trifluoromethyl moiety contributes to the antimicrobial properties of the compound. Studies have shown that derivatives of trifluoromethylpyridines exhibit activity against various bacterial strains. For instance, compounds with similar structures have demonstrated effective inhibition against Mycobacterium species, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis reveals that modifications to the isopropyl and trifluoromethyl groups can significantly influence biological activity. The following table summarizes some related compounds and their activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-4-(trifluoromethyl)-pyridine | Methyl group instead of isopropyl | Antiproliferative |

| 2-Ethyl-5-(trifluoromethyl)-pyridine | Ethyl group; different position | Antimicrobial |

| 6-Hydroxy-2-isopropyl-pyridine | Hydroxy group addition | Neuroprotective effects |

The unique combination of substituents in this compound enhances its distinct biological profile, making it a candidate for further exploration in drug development.

Case Studies

- Antiproliferative Effects : A study assessed the cytotoxicity of this compound against ovarian and breast cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells, suggesting a favorable therapeutic index .

- Mechanistic Studies : Investigations into the mechanisms of action revealed that the compound's interaction with apoptotic pathways could be leveraged for developing novel anticancer therapies. Further studies are necessary to elucidate its specific molecular targets and off-target effects .

- Antimicrobial Efficacy : In vivo studies demonstrated that derivatives containing trifluoromethyl groups exhibited enhanced antimicrobial activity against Mycobacterium marinum, showcasing their potential as therapeutic agents against resistant bacterial strains .

Properties

CAS No. |

1448777-23-8 |

|---|---|

Molecular Formula |

C9H10F3N |

Molecular Weight |

189.18 g/mol |

IUPAC Name |

2-propan-2-yl-4-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C9H10F3N/c1-6(2)8-5-7(3-4-13-8)9(10,11)12/h3-6H,1-2H3 |

InChI Key |

IHPQEILBIOUFAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.